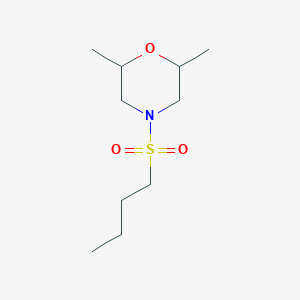
4-(butylsulfonyl)-2,6-dimethylmorpholine
描述
4-(Butylsulfonyl)-2,6-dimethylmorpholine, also known as BDM, is a chemical compound with the molecular formula C11H21NO3S. It belongs to the class of morpholine derivatives and is widely used in scientific research applications. BDM is a potent inhibitor of the potassium channel, and its mechanism of action involves blocking the channel's ion-conducting pore. The chemical structure of BDM is shown below:
作用机制
The mechanism of action of 4-(butylsulfonyl)-2,6-dimethylmorpholine involves blocking the ion-conducting pore of the potassium channel. The channel's pore is lined with amino acid residues that are critical for ion selectivity and conductance. 4-(butylsulfonyl)-2,6-dimethylmorpholine binds to these residues and prevents ions from passing through the channel, thereby inhibiting its function. The specificity of 4-(butylsulfonyl)-2,6-dimethylmorpholine for potassium channels is due to its interaction with specific amino acid residues that are unique to these channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(butylsulfonyl)-2,6-dimethylmorpholine are primarily related to its inhibition of potassium channels. By blocking these channels, 4-(butylsulfonyl)-2,6-dimethylmorpholine can alter the excitability of cells and tissues, leading to changes in electrical activity, muscle contraction, and hormone secretion. 4-(butylsulfonyl)-2,6-dimethylmorpholine has been shown to be particularly effective in blocking the function of voltage-gated potassium channels, which are critical for the regulation of action potential firing in neurons and muscle cells.
实验室实验的优点和局限性
The advantages of using 4-(butylsulfonyl)-2,6-dimethylmorpholine in lab experiments include its high potency and selectivity for potassium channels, as well as its well-established mechanism of action. 4-(butylsulfonyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and purify, making it a readily available tool for researchers. The limitations of 4-(butylsulfonyl)-2,6-dimethylmorpholine include its potential toxicity and the need for careful dosing and handling. 4-(butylsulfonyl)-2,6-dimethylmorpholine can also interact with other ion channels and transporters, leading to off-target effects that can complicate data interpretation.
未来方向
There are several future directions for research involving 4-(butylsulfonyl)-2,6-dimethylmorpholine. One area of interest is the development of more potent and selective inhibitors of potassium channels that can be used to study specific channel subtypes and isoforms. Another direction is the use of 4-(butylsulfonyl)-2,6-dimethylmorpholine in the development of novel therapies for diseases that are associated with potassium channel dysfunction, such as epilepsy and cardiac arrhythmias. Finally, the application of 4-(butylsulfonyl)-2,6-dimethylmorpholine in the study of other ion channels and transporters may lead to new insights into their structure and function.
科学研究应用
4-(butylsulfonyl)-2,6-dimethylmorpholine is widely used in scientific research as a tool to study the function of potassium channels. Potassium channels are integral membrane proteins that play a critical role in the regulation of cellular excitability and are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. 4-(butylsulfonyl)-2,6-dimethylmorpholine has been shown to be a potent and selective inhibitor of the potassium channel, and its use has led to significant advances in our understanding of the structure and function of these channels.
属性
IUPAC Name |
4-butylsulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-5-6-15(12,13)11-7-9(2)14-10(3)8-11/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAUGSIJPILEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307420 | |
| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57150-65-9 | |
| Record name | NSC191012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



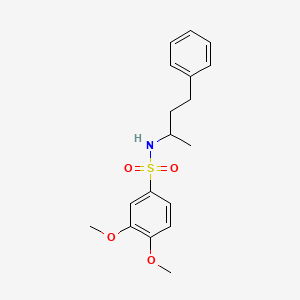
![1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4279335.png)
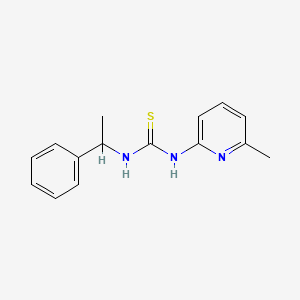
![2-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4279366.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279373.png)

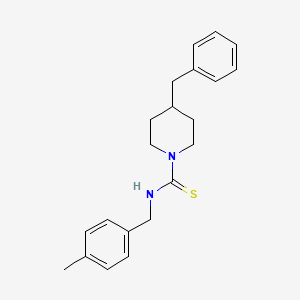
![5-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4279396.png)
![2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4279402.png)

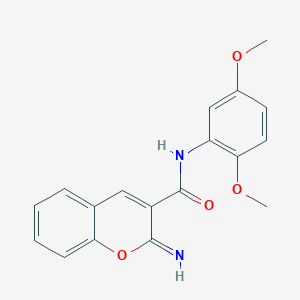
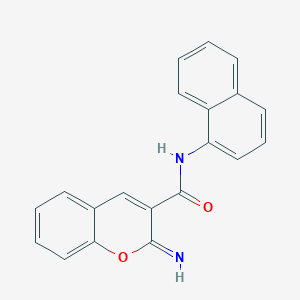

![1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B4279429.png)